molecular formula C13H14N4O2 B2417281 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide CAS No. 2193606-14-1

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide

Numéro de catalogue B2417281
Numéro CAS: 2193606-14-1
Poids moléculaire: 258.281
Clé InChI: DDMDTQMIRIYONM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as JNJ-40346527, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical models.

Mécanisme D'action

PTP1B is a negative regulator of insulin signaling by dephosphorylating key insulin receptor substrates. Inhibition of PTP1B by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in improved glucose uptake and metabolism. This compound has also been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight in animal models of obesity and type 2 diabetes. In addition, this compound has been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue. These effects are consistent with the mechanism of action of PTP1B inhibition and suggest that this compound has potential therapeutic applications in the treatment of metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide in lab experiments include its specificity for PTP1B inhibition, its oral bioavailability, and its potential synergistic effects with other antidiabetic drugs. However, this compound has limitations in terms of its pharmacokinetic properties, including its short half-life and low plasma concentration. Furthermore, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Orientations Futures

For 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide include further preclinical studies to investigate its potential therapeutic applications in the treatment of metabolic disorders. In addition, studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in humans. Furthermore, this compound may have potential applications in other disease areas, such as cancer, where PTP1B has been implicated in tumor growth and metastasis.

Méthodes De Synthèse

The synthesis of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide involves a 6-step process starting from 2-bromo-5-cyanopyridine. The key step involves the formation of the piperidine ring through a condensation reaction with 2-methyl-6-oxopiperidine-3-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.

Applications De Recherche Scientifique

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that PTP1B inhibition by this compound leads to improved glucose tolerance, insulin sensitivity, and reduced body weight in animal models. Furthermore, this compound has been shown to have a synergistic effect when used in combination with other antidiabetic drugs such as metformin and GLP-1 agonists.

Propriétés

IUPAC Name

6-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-10(5-6-12(18)15-8)17-13(19)11-4-2-3-9(7-14)16-11/h2-4,8,10H,5-6H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMDTQMIRIYONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)NC(=O)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.